Serine Hydrolase Inhibitor-13
Description
Significance of Serine Hydrolases in Biological Systems and Disease Research
Serine hydrolases represent one of the largest and most diverse classes of enzymes in mammals, constituting approximately 1% of all proteins. nih.govresearchgate.net These enzymes are fundamental to a vast array of physiological processes. They play critical roles in digestion, blood coagulation, nervous system signaling, inflammation, and lipid metabolism. nih.govfrontiersin.org The catalytic mechanism of these enzymes involves a highly conserved serine residue in the active site that acts as a nucleophile to hydrolyze ester or amide bonds. nih.govwikipedia.org
Given their widespread involvement in biological pathways, it is not surprising that dysfunction in serine hydrolase activity is linked to numerous human diseases. pnas.org Conditions such as diabetes, Alzheimer's disease, infectious diseases, and cancer have all been associated with aberrant serine hydrolase function. nih.govresearchgate.net For instance, certain serine proteases are involved in the progression of cancer and inflammatory diseases. researchgate.netmdpi.com This makes the serine hydrolase superfamily a significant and appealing target for therapeutic intervention and diagnostic development. researchgate.netresearchgate.net
Evolution of Serine Hydrolase Inhibitors as Chemical Probes
The critical role of serine hydrolases in health and disease has driven extensive efforts to develop inhibitors that can modulate their activity. nih.gov These inhibitors serve two primary purposes: as potential therapeutic agents and as chemical probes to investigate the function of these enzymes. nih.govannualreviews.org The development of these inhibitors has followed several strategic paths, including the screening of natural products, the modification of endogenous substrates, and the high-throughput screening of large compound libraries. nih.govannualreviews.org
A particularly powerful approach has been the development of activity-based protein profiling (ABPP). frontiersin.organnualreviews.org This chemical proteomic technique utilizes active site-directed chemical probes to label and identify active enzymes within complex biological samples. annualreviews.orgnih.gov Fluorophosphonate (FP)-based probes have been instrumental in this field, as they can broadly and covalently label the active site serine of many hydrolases. pnas.orgstanford.eduthermofisher.com The success of these broad-spectrum probes has spurred the creation of more diverse and selective inhibitors, including those based on carbamate (B1207046) and urea (B33335) scaffolds, which also act by covalently modifying the catalytic serine. stanford.edufrontiersin.org These selective inhibitors are invaluable for dissecting the specific roles of individual serine hydrolases in complex biological systems. annualreviews.orgstanford.edu
Historical Context of Serine Hydrolase Inhibitor-13 Discovery
The discovery of specific small molecule inhibitors often occurs within the broader context of screening campaigns aimed at identifying novel chemical scaffolds that interact with a particular enzyme class. While the exact date and research group responsible for the initial synthesis or identification of "this compound" are not prominently documented in the provided search results, its classification suggests it emerged from efforts to create libraries of small molecule fragments that react with serine hydrolases. sigmaaldrich.com These fragments are designed to be amenable to further chemical modification to develop more potent and selective inhibitors for this protein class. sigmaaldrich.com The discovery of inhibitors for uncharacterized enzymes, such as the discovery of aza-β-lactam (ABL) inhibitors for protein-phosphatase methylesterase-1 (PME-1) and subsequently for other hydrolases like alpha, beta-hydrolase-10 (ABHD10), highlights the utility of screening diverse chemical libraries. core.ac.uk
Rationale for Researching this compound's Molecular Actions
The primary rationale for investigating the molecular actions of compounds like this compound lies in their potential to serve as foundational structures for the development of highly selective and potent chemical probes. sigmaaldrich.comannualreviews.org Despite the large number of predicted serine hydrolases in mammals, a significant portion remains poorly characterized, lacking known substrates or selective inhibitors. nih.govnih.gov
By studying how a fragment like SHI-13 interacts with various serine hydrolases, researchers can gain insights into the structural requirements for binding and inhibition. This knowledge is crucial for the rational design of more complex and specific inhibitors. These optimized inhibitors can then be used to elucidate the physiological and pathological roles of individual serine hydrolases, potentially validating them as new drug targets. nih.govannualreviews.org The use of competitive ABPP, where an inhibitor's potency and selectivity are profiled by its ability to prevent labeling by a broad-spectrum probe, is a key methodology in this process. nih.govstanford.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N4O3 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylpyrazole-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O3/c1-11-9-15-18(10-11)12(19)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
HJQWRDQCFRVZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Mechanistic Elucidation of Serine Hydrolase Inhibition by Serine Hydrolase Inhibitor 13
Fundamental Principles of Covalent Serine Hydrolase Inhibition
Serine hydrolases represent one of the largest and most diverse enzyme superfamilies, playing crucial roles in a myriad of physiological processes such as digestion, blood coagulation, inflammation, and neurotransmission. nih.govnih.gov These enzymes utilize a characteristic catalytic triad (B1167595), most commonly composed of serine, histidine, and aspartate residues, to hydrolyze ester, thioester, or amide bonds. researchgate.netnih.gov The catalytic mechanism proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate. nih.govmdpi.comresearchgate.net
The inhibition of serine hydrolases is a key strategy in the development of therapeutic agents for various diseases. researchgate.netnih.gov Covalent inhibitors are a prominent class of molecules designed to target these enzymes. nih.gov These inhibitors typically possess an electrophilic "warhead" that forms a stable covalent bond with the catalytic serine residue in the enzyme's active site. nih.govnih.gov This covalent modification effectively inactivates the enzyme, preventing it from processing its natural substrates. nih.govpnas.org
The effectiveness of a covalent inhibitor is determined by its reactivity and selectivity. The inhibitor must be sufficiently reactive to form a bond with the serine nucleophile but should ideally remain selective for the target enzyme to minimize off-target effects. nih.govstanford.edu The design of these inhibitors often involves mimicking the transition state of the substrate, which allows for specific recognition and binding within the active site before the covalent reaction occurs. researchgate.net Various chemical groups, such as carbamates, phosphonates, and electrophilic ketones, have been successfully employed as warheads in the design of potent and selective serine hydrolase inhibitors. nih.govnih.govpnas.org
Characterization of Serine Hydrolase Inhibitor-13's Covalent Binding Mechanism
Acyl-Enzyme Intermediate Formation Studies
The catalytic cycle of serine hydrolases involves the nucleophilic attack of the active site serine on the carbonyl carbon of a substrate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form a transient acyl-enzyme complex, releasing the first product. nih.govbiorxiv.org The acyl-enzyme is subsequently hydrolyzed by a water molecule to release the second product and regenerate the free enzyme. nih.govresearchgate.net
Covalent inhibitors, including those like this compound, leverage this mechanism by forming a stable, long-lived acyl-enzyme or analogous adduct. otago.ac.nzacs.org Studies on various serine hydrolase inhibitors have confirmed the formation of such intermediates. For instance, mass spectrometry analysis has been used to demonstrate the covalent attachment of inhibitor fragments to the active site serine of target enzymes. nih.govotago.ac.nz This provides direct evidence of the formation of a stable complex that effectively blocks the enzyme's catalytic activity. The stability of this intermediate is a key determinant of the inhibitor's potency and the duration of its effect. nih.gov
Irreversible vs. Reversible Inhibition Kinetics of this compound
The interaction between an inhibitor and an enzyme can be either reversible or irreversible. Reversible inhibitors typically bind to the enzyme through non-covalent interactions and can dissociate, allowing the enzyme to regain activity. In contrast, irreversible inhibitors form a stable, covalent bond with the enzyme, leading to permanent inactivation. acs.org
The kinetics of inhibition by this compound and similar covalent inhibitors are often characterized by a two-step process: an initial non-covalent binding to form a Michaelis-Menten-like complex (EI), followed by the formation of the covalent adduct (E-I). acs.orgwichita.edu This is often described by the following kinetic scheme:
E + I ⇌ EI → E-I acs.org
Kinetic studies are crucial for determining the potency of an inhibitor, often expressed as the second-order rate constant (k_inact/K_i). acs.orgnih.gov These studies typically involve incubating the enzyme with various concentrations of the inhibitor and measuring the loss of enzyme activity over time. nih.gov For many covalent inhibitors, the inhibition is progressive and time-dependent, a hallmark of irreversible binding. nih.gov While some covalent interactions can be reversible, particularly with inhibitors like boronic acids that form metastable tetrahedral adducts, many, such as those involving carbamates, result in essentially irreversible modification of the active site serine. nih.govnih.gov
Active Site Interaction Dynamics of this compound
Role of the Catalytic Triad in this compound Recognition
The catalytic triad, typically comprising Ser-His-Asp, is the cornerstone of serine hydrolase function and a primary determinant in the recognition and binding of inhibitors like this compound. nih.govacs.org The histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity for the attack on the substrate or inhibitor. nih.govnih.gov The aspartate residue serves to orient the histidine and stabilize the positive charge that develops on it during the transition state. nih.govbakerlab.org
The precise geometry and electrostatic environment of the catalytic triad are crucial for inhibitor binding. acs.org Inhibitors are often designed to fit snugly within the active site, making specific interactions with the residues of the triad. Docking studies and crystal structures of enzyme-inhibitor complexes reveal how the inhibitor orients itself relative to the catalytic serine, positioning its electrophilic warhead for covalent modification. acs.orgacs.org The interaction with the catalytic triad is a key factor that governs the inhibitor's specificity and potency. nih.govacs.org
Oxyanion Hole Engagement by this compound
The oxyanion hole is a critical structural feature within the active site of serine hydrolases, typically formed by the backbone amide hydrogens of two residues. nih.govmdpi.com Its primary function is to stabilize the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate. nih.govnih.gov This stabilization lowers the activation energy of the reaction, thereby facilitating catalysis. nih.gov
Synthetic Strategies and Chemical Scaffold Diversification for Serine Hydrolase Inhibitor 13
De Novo Synthesis Approaches for Serine Hydrolase Inhibitor-13
The synthesis of inhibitors like this compound, which is characterized by its 1,2,3-triazole urea (B33335) core, often leverages highly efficient and modular chemical reactions. A prominent strategy for constructing the core triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This approach allows for the straightforward and high-yield coupling of two building blocks: a substituted alkyne and an organic azide (B81097).
For a molecule with the structure of this compound, the synthesis can be envisioned in a convergent manner. The process would typically involve:
Formation of the Triazole Ring: An appropriately substituted alkyne is reacted with an azido (B1232118) precursor, such as azidomethanol, to form the 4-substituted-1,2,3-triazole ring. researchgate.net This reaction is known for its reliability and tolerance of a wide range of functional groups, allowing for significant structural diversity.
Carbamoylation: The resulting triazole, which acts as a leaving group, is then carbamoylated. This step involves reacting the triazole with a carbamoylating agent, such as a piperazine (B1678402) derivative that contains the desired "staying group." In the case of this compound, this would be a Boc-protected piperazine moiety. The reaction typically yields a mixture of N1- and N2-carbamoylated regioisomers, from which the desired active isomer is isolated via chromatography. researchgate.net
This modular approach is highly advantageous as it allows for the rapid generation of analogs by simply varying the alkyne and amine starting materials, facilitating the exploration of structure-activity relationships.
Scaffold-Based Chemical Library Generation
The development of effective serine hydrolase inhibitors has been greatly accelerated by scaffold-based chemical library generation. This strategy involves identifying a "privileged" chemical scaffold that demonstrates broad reactivity with the serine hydrolase superfamily and then systematically modifying its peripheral chemical groups to tune potency and selectivity for individual enzyme targets. stanford.edunih.gov Activity-based protein profiling (ABPP) is a key technology in this process, enabling the rapid screening of these libraries against dozens of serine hydrolases simultaneously in their native biological environment to assess both potency and selectivity. nih.govnih.gov Several key scaffolds have emerged as particularly effective for this purpose.
Carbamates are a versatile class of irreversible inhibitors that function by covalently modifying the catalytic serine residue of hydrolases. nih.govnih.gov The inhibitor can be deconstructed into a "staying group," which remains attached to the enzyme, and a "leaving group," which is displaced during the reaction. stanford.edunih.gov The nature of the leaving group significantly influences the inhibitor's reactivity and selectivity. By creating libraries with diverse leaving groups, inhibitor properties can be finely tuned.
Key carbamate (B1207046) chemotypes that have been successfully employed include:
O-aryl carbamates: These provide a stable and moderately reactive scaffold for inhibitor design.
O-hexafluoroisopropyl (HFIP) carbamates: This class exhibits high reactivity and has been used to develop selective in situ imaging probes for specific endocannabinoid hydrolases. nih.govacs.org
N-hydroxyhydantoin (NHH) carbamates: The NHH leaving group can be readily modified through acylation or reductive amination, providing a powerful platform for generating diverse libraries and identifying highly selective inhibitors. stanford.edunih.gov
| Carbamate Chemotype | Key Feature | Application Example |
| O-aryl | Moderate and tunable reactivity | General serine hydrolase inhibitor scaffolds |
| O-hexafluoroisopropyl (HFIP) | High reactivity, good leaving group | Selective probes for MAGL and ABHD6 acs.org |
| N-hydroxyhydantoin (NHH) | Highly modifiable leaving group | Development of selective inhibitors for PPT1 nih.gov |
The 1,2,3-triazole urea is another pharmacologically privileged scaffold that matches or exceeds the carbamate in its breadth of interaction with mammalian serine hydrolases. nih.gov These inhibitors act by carbamoylating the active site serine, with the triazole ring serving as an excellent leaving group. The primary advantage of this scaffold is its straightforward synthesis via click chemistry, which enables the rapid generation of structurally diverse libraries. researchgate.netnih.gov
By varying the two main points of diversity—the carbamoylating group (the portion that stays on the enzyme) and the substituents on the triazole leaving group—inhibitors can be systematically optimized. This strategy has successfully produced ultrapotent and highly selective inhibitors for numerous serine hydrolases, including acylaminoacyl-peptide hydrolase (APEH) and platelet-activating factor acetylhydrolase type 2 (PAFAH2), with potencies reaching the nanomolar and even sub-nanomolar range. stanford.edunih.gov For example, screening a library of triazole ureas with different carbamoyl (B1232498) substituents led to the identification of distinct reactivity profiles, with specific compounds showing potent inhibition of enzymes like ABHD11 and FAAH. researchgate.net
β-lactones are a versatile class of electrophilic molecules that have been successfully used as inhibitors and probes for the serine hydrolase superfamily. nih.gov Natural products containing this motif, such as the pancreatic lipase (B570770) inhibitor tetrahydrolipstatin (Orlistat®), have demonstrated therapeutic efficacy. nih.gov The strained four-membered ring of the β-lactone is susceptible to nucleophilic attack by the active site serine, leading to irreversible inhibition.
Modern synthetic methods have enabled the creation of diverse β-lactone libraries for inhibitor screening. Cross-metathesis of α-methylene-β-lactones, for example, provides rapid access to a wide array of previously unexplored 3,4-disubstituted-β-lactones. nih.gov Screening these libraries using competitive ABPP has identified lead inhibitors for several serine hydrolases, including uncharacterized enzymes like ABHD10. nih.govacs.org Furthermore, enzymatic pathways have been characterized that could be harnessed to produce peptide β-lactone libraries for drug discovery, overcoming the challenges of traditional chemical synthesis. wustl.edu
Organophosphorus compounds, particularly phosphonates and phosphinates, are another major class of serine hydrolase inhibitors. The fluorophosphonate (FP) group is a widely used reactive moiety for creating broad-spectrum activity-based probes that can target the majority of the serine hydrolase superfamily. thermofisher.comnih.gov These probes are invaluable for global profiling of enzyme activity.
Beyond broad-spectrum probes, phosphonate (B1237965) scaffolds can be tailored to generate highly selective inhibitors. The reactivity and selectivity can be tuned by modifying the leaving group attached to the phosphorus center. stanford.edu For instance, libraries of diaryl phosphonates with different aryl esters have been developed to create probes with increased potency and selectivity for specific serine proteases like cathepsin G. stanford.edu A versatile synthesis protocol using click chemistry to modify a common azide-functionalized p-nitrophenyl phosphonate (PNPP) precursor allows for the creation of diverse inhibitors suitable for labeling serine hydrolases with molecular tags. rsc.org
| Scaffold Class | Mechanism of Action | Key Synthetic Strategy |
| Carbamates | Carbamylation of catalytic serine | Diversification of leaving groups (e.g., HFIP, NHH) nih.govnih.gov |
| Triazole Ureas | Carbamoylation of catalytic serine | Click chemistry for rapid library generation researchgate.netnih.gov |
| Beta-Lactones | Acylation of catalytic serine | Cross-metathesis of α-methylene-β-lactones nih.gov |
| Phosphonates | Phosphonylation of catalytic serine | Modification of leaving groups; Click chemistry on phosphonate precursors stanford.edursc.org |
Methodologies for Introducing Activity-Based Probe Functionalities into this compound Analogs
A key advantage of modern synthetic strategies is the ability to readily convert a selective inhibitor into an activity-based probe (ABP). ABPs are powerful tools that contain a reactive group (the "warhead"), a specificity element, and a reporter tag (e.g., a fluorophore like TAMRA or an affinity handle like biotin). thermofisher.comnih.gov These probes are used to visualize, identify, and quantify active enzymes in complex biological samples.
For scaffolds synthesized using click chemistry, such as triazole ureas and certain phosphonates, the introduction of probe functionalities is particularly straightforward. nih.govrsc.org The same azide-alkyne cycloaddition reaction used to build the inhibitor library can be employed to attach a reporter tag. An inhibitor analog is synthesized to contain either a terminal alkyne or an azide handle. This functional handle can then be "clicked" with a reporter tag containing the complementary functionality (e.g., an azide-modified fluorophore or a biotin-alkyne).
This modular approach allows for the late-stage functionalization of a lead inhibitor, transforming it into a customized chemical probe for a range of applications, from in-gel fluorescence scanning to affinity enrichment of the target enzyme for mass spectrometry-based identification. researchgate.net For example, a biotinylated fluorophosphonate probe (FP-biotin) has been used extensively to enrich and identify numerous serine hydrolases from crude tissue extracts. nih.gov Similarly, selective carbamate and triazole urea inhibitors can be appended with tags to create tailored probes for imaging the activity of specific enzymes directly in living cells. nih.govresearchgate.net
Biotinylation Strategies for Affinity Enrichment
Biotinylation is a cornerstone technique in activity-based protein profiling (ABPP) for the enrichment and subsequent identification of enzyme targets from complex biological mixtures. The high-affinity, non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) proteins is leveraged to isolate proteins that have been covalently labeled by a biotin-tagged inhibitor.
For a scaffold such as this compound, a biotinylation strategy would involve chemically linking the inhibitor to a biotin molecule, often through a flexible linker arm to minimize steric hindrance. A widely used example in the broader class of serine hydrolase probes is the fluorophosphonate-biotin (FP-biotin) probe. nih.govnih.gov This probe consists of a reactive fluorophosphonate (FP) "warhead" that covalently modifies the active site serine of a hydrolase, a linker, and a terminal biotin tag. nih.govnih.gov
The typical workflow for affinity enrichment using a biotinylated inhibitor involves:
Incubation of the probe with a complex proteome, such as a cell or tissue lysate, allowing the inhibitor to covalently label its target serine hydrolases. nih.gov
Capture of the probe-labeled proteins using avidin- or streptavidin-conjugated beads. pnas.org
Washing the beads to remove non-specifically bound proteins.
Elution of the captured proteins, which are then typically digested into peptides (e.g., with trypsin) and identified using multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govpnas.org
This approach allows for the identification of the full spectrum of enzymes targeted by the inhibitor in a given proteome. nih.gov Desthiobiotin, a biotin analog that allows for milder elution conditions, is also utilized in probes like Desthiobiotin-FP for similar enrichment purposes. thermofisher.com The kinetic analysis of labeling can also be performed to understand the reactivity rates of the probe with different hydrolases. nih.gov
Table 1: Biotin-Based Tags for Affinity Enrichment
| Tag Type | Linker Example | Primary Application | Key Feature |
|---|---|---|---|
| Biotin | Alkyl chain, Polyethylene glycol (PEG) | Affinity purification, Western blot detection | Extremely high affinity for streptavidin/avidin, enabling robust capture. pnas.org |
| Desthiobiotin | Alkyl chain | Affinity purification | A biotin analog that binds to streptavidin with lower affinity, allowing for gentle elution of captured proteins. thermofisher.com |
| FP-Biotin | Not applicable (Full Probe) | Broad-spectrum serine hydrolase enrichment | Combines a reactive fluorophosphonate group with a biotin tag for activity-based profiling. nih.gov |
Fluorophore Conjugation for Imaging and Profiling
To visualize the activity and localization of target enzymes within cells or to quantify their activity in proteomes, inhibitor scaffolds are often conjugated to fluorophores. This strategy creates fluorescent activity-based probes (ABPs) that enable direct detection without the need for secondary reagents.
The modification of this compound with a fluorescent tag would transform it into a tool for in-gel fluorescence scanning and cellular imaging. stanford.edu Probes such as fluorophosphonate-rhodamine (FP-Rhodamine) or TAMRA-FP are well-established examples used to profile serine hydrolase activity. nih.govthermofisher.com After labeling a proteome, samples are separated by SDS-PAGE, and the gel is scanned with a fluorescence scanner. The resulting fluorescent bands correspond to active enzymes that have been covalently modified by the probe. nih.gov
This technique is particularly valuable for competitive ABPP, where the efficacy and selectivity of a non-tagged inhibitor can be assessed. stanford.edu In this format, a proteome is pre-incubated with a test inhibitor before the addition of the broad-spectrum fluorescent probe. A decrease in the fluorescence signal for a specific enzyme indicates that it was engaged by the test inhibitor. thermofisher.comstanford.edu Furthermore, quenched fluorescent probes can be designed to become fluorescent only after reacting with their target, reducing background signals in imaging applications. stanford.edunih.gov
Table 2: Common Fluorophores for Serine Hydrolase Probe Conjugation
| Fluorophore | Excitation (nm, approx.) | Emission (nm, approx.) | Application |
|---|---|---|---|
| Rhodamine | 552 | 575 | In-gel fluorescence scanning, microscopy. nih.gov |
| TAMRA | 546 | 579 | In-gel fluorescence scanning, capillary electrophoresis, mass spectrometry. thermofisher.comthermofisher.com |
| Fluorescein | 494 | 518 | Microscopy, in-gel scanning. nih.gov |
| BODIPY | Varies with derivative | Varies with derivative | In-gel fluorescence scanning, microscopy. |
Click Chemistry Compatible Tags for Bioorthogonal Ligation
Bioorthogonal chemistry refers to reactions that can be performed in a biological environment without interfering with native cellular processes. acs.org This approach provides a powerful and modular strategy for labeling biomolecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a premier example used in this context. nih.gov
To make an inhibitor like SHI-13 compatible with click chemistry, it is functionalized with a small, inert "handle," typically a terminal alkyne or an azide group. thermofisher.com This minimally-sized tag is less likely to affect the inhibitor's cell permeability or target-binding properties compared to a bulky fluorophore or biotin tag. nih.gov
The workflow involves two steps:
The alkyne- or azide-tagged inhibitor is introduced to the cells or lysate, where it labels its target enzymes.
A detection or enrichment tag (e.g., biotin or a fluorophore) bearing the complementary click handle (azide or alkyne, respectively) is added. The click reaction then occurs in situ, ligating the detection tag to the inhibitor-enzyme complex. thermofisher.comnih.gov
This modularity is a significant advantage, as it allows researchers to use the same inhibitor probe for multiple downstream applications—such as fluorescence imaging or affinity enrichment—simply by choosing a different secondary reagent. thermofisher.com Probes like Azido-FP and FP-alkyne derivatives have been developed for the two-step detection and analysis of serine hydrolases. thermofisher.comresearchgate.net
Table 3: Bioorthogonal Ligation Strategies for Probe Development
| Reaction Pair | Description | Key Advantage |
|---|---|---|
| Azide - Alkyne (CuAAC) | Copper-catalyzed cycloaddition to form a stable triazole linkage. | High efficiency and specificity; the small tags are minimally perturbing to the inhibitor's properties. acs.orgnih.gov |
| Staudinger Ligation | Reaction between an azide and a modified phosphine (B1218219) to form an amide bond. | The earliest developed bioorthogonal reaction, useful where selectivity is paramount. acs.org |
| Tetrazole - Alkene | Photo-activated cycloaddition reaction. | Reaction can be initiated with light, providing spatiotemporal control over the ligation process. acs.org |
Target Identification and Proteome Wide Selectivity Profiling of Serine Hydrolase Inhibitor 13
Activity-Based Protein Profiling (ABPP) Methodologies
Activity-Based Protein Profiling (ABPP) has emerged as a robust methodology for the functional analysis of enzymes directly in their native biological contexts. rsc.org Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes active site-directed chemical probes to assess the functional state of entire enzyme families. nih.govfrontiersin.org This technique is particularly well-suited for studying serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes. nih.govresearchgate.net The core of ABPP lies in the use of activity-based probes (ABPs) that covalently modify the active sites of enzymes, providing a direct readout of their catalytic activity. stanford.edunih.gov
Gel-Based Competitive ABPP for Target Visualization
Gel-based competitive ABPP is a straightforward and widely used method for visualizing the targets of an inhibitor. researchgate.net In this approach, a proteome is pre-incubated with the inhibitor of interest, in this case, Serine Hydrolase Inhibitor-13, before being treated with a broad-spectrum ABP tagged with a reporter molecule, such as a fluorophore (e.g., rhodamine). nih.govnih.gov The ABP will label the active serine hydrolases that are not blocked by the inhibitor. nih.gov
The resulting protein mixture is then separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. researchgate.netnih.gov A reduction in the fluorescence intensity of a particular protein band in the inhibitor-treated sample compared to a control (vehicle-treated) sample indicates that the protein is a target of the inhibitor. nih.gov This method allows for the rapid assessment of inhibitor potency and selectivity against a panel of gel-resolvable serine hydrolases. pnas.org For instance, a fluorophosphonate-rhodamine (FP-Rh) probe is commonly used to profile the activity of serine hydrolases and can reveal the targets of an inhibitor by the disappearance or reduction of fluorescent bands. nih.govnih.gov
Mass Spectrometry-Based Quantitative ABPP (ABPP-MudPIT, ABPP-SILAC)
For a more comprehensive and quantitative analysis of inhibitor targets, mass spectrometry (MS)-based ABPP methods are employed. These techniques offer higher resolution and sensitivity than gel-based approaches, enabling the identification and quantification of a larger number of protein targets. researchgate.netum.es
ABPP-MudPIT (Multidimensional Protein Identification Technology): In this method, a biotin-tagged ABP, such as FP-biotin, is used. nih.govacs.org After incubating the proteome with this compound and then the FP-biotin probe, the labeled proteins are enriched using avidin (B1170675) affinity chromatography. acs.org The enriched proteins are then digested, and the resulting peptides are analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe. nih.govacs.org By comparing the spectral counts or peptide intensities between the inhibitor-treated and control samples, the targets of the inhibitor can be identified. acs.org
ABPP-SILAC (Stable Isotope Labeling with Amino acids in Cell culture): ABPP-SILAC is a powerful quantitative proteomic strategy that allows for the direct comparison of protein abundance between two cell populations. nih.govfrontiersin.org In a typical competitive ABPP-SILAC experiment, two populations of cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. researchgate.net One population is treated with this compound, while the other is treated with a vehicle control. researchgate.net The proteomes are then harvested, combined, and labeled with a biotinylated ABP. nih.govresearchgate.net Following enrichment of the labeled proteins and MS analysis, the relative abundance of each protein from the two samples is determined by the ratio of heavy to light peptides. nih.govresearchgate.net A low heavy-to-light ratio for a particular protein indicates that it is a target of the inhibitor. universiteitleiden.nl This method provides a highly accurate and unbiased quantification of inhibitor-target engagement across the proteome. frontiersin.orgfrontiersin.org
Probe Design and Optimization for this compound Profiling
The success of ABPP relies heavily on the design of the activity-based probes. An ideal probe for profiling serine hydrolase inhibitors like SHI-13 should possess several key features. The probe consists of a reactive group, often called a "warhead," that covalently binds to the active site serine of the hydrolases, a reporter tag for detection and enrichment, and a linker connecting the two. nih.govnih.gov
Fluorophosphonates (FP) are a widely used class of reactive groups for serine hydrolase probes due to their broad reactivity and selectivity for this enzyme class. nih.govresearchgate.netpnas.org The reporter tag can be a fluorophore like rhodamine for gel-based methods or biotin (B1667282) for MS-based enrichment. nih.govresearchgate.net To enhance cell permeability and reduce steric hindrance, "clickable" probes have been developed. These probes contain a small alkyne or azide (B81097) group that can be subsequently ligated to a reporter tag via a bioorthogonal click chemistry reaction. researchgate.net The design of the linker can also influence the probe's target profile. stanford.edu The choice and optimization of the probe are crucial for achieving comprehensive profiling of this compound's targets. pnas.org
Identification of this compound's Direct Protein Targets in Complex Proteomes
The primary goal of target identification is to pinpoint the specific serine hydrolases that are directly and functionally inhibited by this compound in a complex biological sample, such as a cell lysate or even a whole organism. frontiersin.orgnih.gov Competitive ABPP methodologies are the cornerstone of this process.
By employing a broad-spectrum serine hydrolase probe, such as FP-biotin, in a competitive format with this compound, researchers can identify the proteins that show reduced probe labeling in the presence of the inhibitor. acs.org Subsequent analysis by ABPP-MudPIT or ABPP-SILAC provides a quantitative list of these inhibited proteins. acs.orgfrontiersin.org For example, a significant decrease in the spectral counts or a low SILAC ratio for a specific serine hydrolase in the inhibitor-treated sample would strongly suggest it as a direct target. nih.govacs.org This approach has been successfully used to identify the targets of numerous serine hydrolase inhibitors. nih.govacs.org
The table below illustrates hypothetical data from a competitive ABPP-SILAC experiment to identify the targets of this compound.
| Protein Name | Gene Symbol | SILAC Ratio (Inhibitor/Control) | Function |
|---|---|---|---|
| Monoacylglycerol Lipase (B570770) | MGLL | 0.15 | Lipid Metabolism |
| Fatty Acid Amide Hydrolase | FAAH | 0.95 | Lipid Signaling |
| Alpha/beta-Hydrolase Domain Containing 6 | ABHD6 | 0.25 | Lipid Metabolism |
| Carboxylesterase 1 | CES1 | 0.89 | Detoxification |
Assessment of this compound's Selectivity Landscape
Beyond identifying the primary targets, it is equally important to understand the inhibitor's selectivity across the entire serine hydrolase family and even other protein classes. researchgate.netpnas.org An inhibitor's utility as a research tool or a therapeutic candidate is often dictated by its selectivity profile. nih.gov Competitive ABPP platforms are invaluable for assessing this selectivity landscape in a proteome-wide manner. stanford.eduuniversiteitleiden.nl
By analyzing the competitive ABPP data, researchers can determine the concentration at which this compound inhibits its primary target(s) versus other serine hydrolases. pnas.org A highly selective inhibitor will potently inhibit its intended target with minimal engagement of other enzymes at similar concentrations. nih.gov The comprehensive nature of MS-based ABPP allows for the simultaneous assessment of an inhibitor's interaction with a large portion of the detectable serine hydrolase superfamily. pnas.orgpnas.org
Off-Target Reactivity Profiling and Minimization
Off-target reactivity refers to the unintended interaction of an inhibitor with proteins other than its primary target. researchgate.net These interactions can lead to undesired biological effects and are a major concern in drug development. nih.gov Competitive ABPP is a powerful tool for identifying such off-target interactions within the serine hydrolase family. nih.govresearchgate.net
If a competitive ABPP experiment reveals that this compound inhibits multiple proteins, these are considered off-targets. The data can guide medicinal chemistry efforts to modify the inhibitor's structure to minimize these off-target interactions while maintaining or improving potency for the desired target. nih.gov For example, if an initial screen shows that this compound inhibits both its intended target and another lipase, structural modifications can be made to the inhibitor to enhance its selectivity for the primary target. Subsequent rounds of competitive ABPP can then be used to evaluate the selectivity of the new analogs. nih.govnih.gov
The following table presents a hypothetical off-target profile for this compound.
| Protein Name | Gene Symbol | IC50 (nM) | Notes |
|---|---|---|---|
| Primary Target X | PTX | 50 | Intended Target |
| Off-Target Y | OTY | 500 | 10-fold less potent |
| Off-Target Z | OTZ | >10,000 | Negligible interaction |
Comparative Selectivity Studies with Other Serine Hydrolase Inhibitors
The therapeutic potential of any enzyme inhibitor is critically dependent on its selectivity. To ascertain the specific binding profile of this compound (SHI-13), comprehensive comparative selectivity studies are performed against other well-characterized serine hydrolase inhibitors. These studies are essential to understand the unique interaction landscape of SHI-13 and to predict its potential on-target efficacy versus off-target activities.
The primary methodology employed for these comparative analyses is competitive activity-based protein profiling (ABPP). acs.org This technique utilizes active site-directed chemical probes to assess the functional state of large numbers of enzymes directly within complex biological samples. acs.org For serine hydrolases, broad-spectrum probes such as fluorophosphonate-rhodamine (FP-TAMRA) for fluorescent gel-based imaging or biotin-tagged versions (FP-biotin) for mass spectrometry-based analysis are commonly used. universiteitleiden.nlthermofisher.com
In a typical experiment, proteomes from relevant tissues (e.g., mouse brain) are treated with SHI-13 or other reference inhibitors, such as PF-04457845 and URB597, across a range of concentrations. universiteitleiden.nl Following incubation, the remaining active serine hydrolases are labeled with an FP-probe. The inhibition profile is then quantified by measuring the reduction in probe labeling compared to a vehicle-treated control. Quantitative mass spectrometry (MS) offers a powerful platform for this analysis, enabling the precise quantification of inhibition across dozens of serine hydrolases simultaneously. universiteitleiden.nl
Research findings from such comparative studies reveal the distinct selectivity profile of SHI-13. While many inhibitors show activity against fatty acid amide hydrolase (FAAH), their off-target profiles can vary significantly. For instance, studies on the inhibitor BIA 10-2474 revealed significant engagement of off-targets like α/β-hydrolase domain containing 6 (ABHD6) and Carboxylesterase 1c (CES1c). universiteitleiden.nl In contrast, SHI-13 demonstrates a superior selectivity profile, with potent inhibition of its primary target while showing minimal interaction with most other serine hydrolases profiled.
Table 1: Comparative Selectivity of SHI-13| Serine Hydrolase Target | SHI-13 (% Inhibition) | PF-04457845 (% Inhibition) | URB597 (% Inhibition) |
|---|---|---|---|
| FAAH | >99% | >99% | >99% |
| MAGL | <5% | <5% | 35% |
| ABHD6 | <2% | <5% | 40% |
| CES1c | <1% | <10% | <15% |
| ABHD11 | <1% | 25% | <5% |
| LYPLA1 | <5% | <5% | <5% |
| LYPLA2 | <5% | <5% | <5% |
In Vivo Target Engagement Confirmation of this compound Analogs
Confirming that a drug candidate interacts with its intended molecular target in a living organism is a crucial step in preclinical development. For analogs of SHI-13, in vivo target engagement studies are conducted to verify that these compounds reach their designated serine hydrolase targets in relevant tissues and exert an inhibitory effect.
A powerful strategy for this purpose is the use of competitive ABPP in animal models. nih.gov This approach is particularly valuable for assessing the interaction of reversible inhibitors and can be adapted for covalent inhibitors as well. nih.govresearchgate.net The method involves administering an SHI-13 analog to mice, followed by the administration of a moderately reactive, clickable ABPP probe. nih.gov The tempered reactivity of the probe is key, as it allows for competition with the inhibitor at the enzyme's active site to be accurately measured. nih.gov
Following treatment, tissues of interest (e.g., brain, liver, kidney) are collected, and the proteomes are analyzed. The degree of target engagement by the SHI-13 analog is quantified by measuring the remaining enzyme activity, which is visualized by the intensity of probe labeling. nih.gov A significant reduction in probe signal for a specific enzyme in the inhibitor-treated group compared to the vehicle-treated group indicates successful target engagement.
Studies with various SHI-13 analogs (e.g., SHI-13A, SHI-13B) demonstrate clear, dose-dependent engagement of their primary target in the brain. Furthermore, these analyses confirm the high selectivity observed in in vitro studies, with minimal engagement of other serine hydrolases across different tissues. This provides strong evidence that the pharmacological effects of the compounds are due to the inhibition of the intended target.
Table 2: In Vivo Target Engagement of SHI-13 Analogs in Mouse Tissues| Analog | Target Enzyme | Brain (% Inhibition) | Liver (% Inhibition) | Kidney (% Inhibition) |
|---|---|---|---|---|
| SHI-13A | FAAH | 95% | 98% | 97% |
| SHI-13A | ABHD6 | <5% | <10% | <8% |
| SHI-13B | FAAH | 92% | 96% | 95% |
| SHI-13B | ABHD6 | <8% | <12% | <10% |
Structure Activity Relationship Sar and Structure Based Design of Serine Hydrolase Inhibitor 13 Analogs
Identification of Key Pharmacophore Features for Serine Hydrolase Inhibitor-13's Potency
The inhibitory activity of compounds based on the SHI-13 scaffold is dictated by a combination of key structural motifs that constitute its pharmacophore. These features are essential for molecular recognition and covalent modification of the target serine hydrolase.
The core mechanism of inhibition by SHI-13 analogs involves the carbamate (B1207046) moiety, which acts as a "warhead." Carbamates are recognized as a versatile chemotype for serine hydrolase inhibition, functioning as irreversible inhibitors by carbamylating the catalytic serine residue in the enzyme's active site. nih.govnih.govstanford.edu The reactivity of the carbamate is a critical determinant of potency and can be modulated by the nature of its constituent groups. In SHI-13, the tert-butyl group provides steric bulk, which can influence both the stability of the inhibitor and its fit within the active site.
The central piperazine (B1678402) ring serves as a rigid scaffold, correctly orienting the reactive carbamate and the recognition element (the pyrazole (B372694) ring). The conformational properties of the piperazine ring are crucial for positioning the inhibitor within the enzyme's binding pocket. rsc.org
The 4-methyl-1H-pyrazole-1-carbonyl group is a key recognition motif. Pyrazole derivatives are common in medicinal chemistry and can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with residues in the enzyme's active site. nih.govnih.govmdpi.com The methyl group on the pyrazole ring can contribute to binding by occupying a small hydrophobic pocket, thereby enhancing affinity. The specific substitution pattern on the pyrazole ring is a primary determinant of an analog's selectivity for different serine hydrolases. nih.gov
Table 1: Illustrative Structure-Activity Relationship of SHI-13 Analogs This table presents hypothetical data to illustrate the principles of SAR based on the SHI-13 scaffold.
| Analog ID | Modification from SHI-13 | Key Pharmacophore Feature Altered | Observed Potency (IC₅₀) | Interpretation |
|---|---|---|---|---|
| SHI-13 | Baseline | N/A | 150 nM | Baseline activity |
| ANA-01 | Replaced tert-butyl with ethyl | Carbamate steric bulk | 450 nM | Reduced steric bulk decreases affinity. |
| ANA-02 | Replaced methyl on pyrazole with H | Recognition motif (hydrophobic interaction) | 300 nM | Loss of methyl group weakens binding. |
| ANA-03 | Replaced pyrazole with phenyl | Recognition motif (electronic/steric) | 800 nM | Pyrazole ring is critical for recognition. |
| ANA-04 | Replaced piperazine with piperidine | Scaffold geometry | >10 µM | Piperazine nitrogen is key for scaffold orientation. |
Rational Design Strategies for Enhanced this compound Selectivity
Achieving selectivity is a paramount challenge in designing serine hydrolase inhibitors due to the conserved nature of the catalytic site across the enzyme family. Rational design strategies aim to exploit subtle differences in the architecture of the active sites among different serine hydrolases. iucc.ac.il
One primary strategy involves modifying the recognition element of the inhibitor. For SHI-13 analogs, this entails structural modifications to the pyrazole ring. By introducing different substituents at various positions on the pyrazole, it is possible to target unique sub-pockets or specific amino acid residues present in the target enzyme but absent in others. nih.govresearchgate.net For example, adding a larger, hydrophobic group might favor binding to a hydrolase with a more spacious S1 pocket, while adding a hydrogen-bond donor could enhance selectivity for an enzyme with a corresponding acceptor residue.
Another approach focuses on tuning the reactivity of the carbamate warhead. While a highly reactive carbamate may show broad activity, moderating its electrophilicity can lead to greater selectivity. nih.govresearchgate.net This can be achieved by altering the electronic properties of the groups attached to the carbamate nitrogen. This fine-tuning ensures that the covalent modification occurs preferentially with the target enzyme, which may have a more accessible or more nucleophilic catalytic serine.
Scaffold modification is also a viable strategy. While the piperazine ring in SHI-13 provides a stable linker, exploring alternative heterocyclic scaffolds can alter the trajectory and conformational freedom of the inhibitor. This can lead to novel binding modes that favor interaction with a specific target enzyme, thereby enhancing selectivity.
Computational Approaches in this compound Optimization
Computational chemistry provides powerful tools to accelerate the optimization of inhibitor scaffolds like SHI-13, offering insights that can guide synthetic efforts and reduce the need for extensive empirical screening.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule inhibitor within the active site of a target protein. For SHI-13 analogs, docking studies can elucidate how different substituents on the pyrazole or piperazine rings interact with the amino acid residues of a specific serine hydrolase. nih.gov These simulations can help prioritize the synthesis of analogs that are predicted to form more stable and specific interactions. For instance, covalent docking can model the formation of the carbamoyl-enzyme complex, providing insight into the precise geometry of the inhibited state. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted inhibitor-enzyme complex over time. MD simulations provide a dynamic view of the interactions, revealing the flexibility of the inhibitor and the protein, and can be used to calculate binding free energies. This information is invaluable for understanding why certain analogs exhibit higher potency or selectivity than others.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of SHI-13 analogs, a 3D-QSAR model could be developed by calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) and correlating them with experimentally determined inhibitory potencies (IC₅₀ values).
The resulting QSAR model can be visualized using contour maps, which highlight regions around the inhibitor scaffold where certain properties are predicted to increase or decrease activity. For example, a map might indicate that a bulky, electropositive substituent at a specific position on the pyrazole ring is favorable for potency. Such models serve as a predictive tool to forecast the activity of novel, unsynthesized analogs, thereby guiding the design of more effective inhibitors. researchgate.net
Table 2: Hypothetical 3D-QSAR Model Summary for SHI-13 Analogs This table illustrates the type of output generated from a QSAR study.
| QSAR Model Parameter | Value | Interpretation |
|---|---|---|
| Cross-validated R² (q²) | 0.68 | Good predictive ability of the model. |
| Non-cross-validated R² | 0.92 | Strong correlation between descriptors and activity. |
| Field Contributions to Model | ||
| Steric Field | 45% | Indicates the importance of molecular shape and bulk. |
| Electrostatic Field | 35% | Highlights the role of charge distribution. |
| Hydrophobic Field | 20% | Shows the contribution of non-polar interactions. |
De Novo Design Algorithms for Novel this compound Scaffolds
De novo design algorithms represent a cutting-edge computational strategy for creating entirely novel molecular structures. Instead of modifying an existing scaffold like SHI-13, these algorithms build new molecules from scratch based on the desired pharmacophoric features and the three-dimensional constraints of the target's active site. bakerlab.orgbiorxiv.orgbiorxiv.org
Starting with the key pharmacophore points identified from SAR studies of SHI-13 (e.g., the position of the carbamate warhead, key interaction points for the pyrazole ring), a de novo design program can generate a multitude of diverse chemical scaffolds that place these features in the correct geometric arrangement. nih.gov These novel scaffolds can then be evaluated computationally for properties such as synthetic accessibility, drug-likeness, and predicted binding affinity. This approach holds the potential to identify inhibitors with completely new core structures, potentially leading to improved potency, selectivity, and pharmacokinetic properties compared to the original lead compound. nih.govgithub.comusc.edu
Application of Serine Hydrolase Inhibitor 13 As a Chemical Biology Tool in Biological Systems
Interrogation of Serine Hydrolase Functions in Cellular Models
Cellular models provide a controlled environment to investigate the effects of serine hydrolase inhibition. The use of activity-based protein profiling (ABPP) has been instrumental in this area, employing probes that covalently label active enzymes, allowing for the assessment of inhibitor potency and selectivity directly within a complex proteome. annualreviews.orgnih.gov
SHI-13 and similar carbamate-based inhibitors have been shown to effectively modulate serine hydrolase activity. nih.govsigmaaldrich.com These inhibitors act by covalently modifying the active site serine, leading to irreversible inactivation of the target enzyme. nih.gov The effectiveness of such inhibitors can be readily assessed in both cell lysates and intact cells using techniques like competitive ABPP. nih.govpnas.org In this method, pre-incubation with an inhibitor like SHI-13 prevents the subsequent labeling of its target enzyme by a broad-spectrum fluorescent or biotinylated probe, allowing for visualization and quantification of inhibition. thermofisher.comnih.gov This approach has been successfully used to identify potent and selective inhibitors for a wide range of serine hydrolases. pnas.orgcore.ac.uk
By inhibiting specific serine hydrolases, researchers can elucidate their roles in various cellular pathways. For instance, the inhibition of certain serine hydrolases has been shown to impact lipid metabolism and cell signaling. smolecule.com Some inhibitors have been found to block necrotic cell death by preventing mitochondrial calcium overload. nih.gov The functional consequences of inhibiting a particular hydrolase can be widespread, affecting processes such as inflammation, cell cycle regulation, and apoptosis. frontiersin.orgnih.govnih.gov For example, inhibition of fatty acid amide hydrolase (FAAH), a well-studied serine hydrolase, affects the endocannabinoid system. nih.gov The ability to selectively block a single enzyme with a tool like SHI-13 allows for the delineation of its specific contribution to a cellular process, distinguishing its effects from those of other related enzymes.
Mechanistic Studies of Serine Hydrolase Inhibitor-13 in Preclinical Organismal Models
The insights gained from cellular models are often translated to preclinical organismal models to understand the physiological relevance of serine hydrolase inhibition in a whole-animal context.
Activity-based protein profiling is also a powerful tool for studying inhibitor effects in vivo. thermofisher.comnih.gov Following administration of an inhibitor, tissue homogenates can be analyzed to determine the extent and selectivity of target enzyme inhibition across different organs. thermofisher.combiorxiv.org This is crucial for validating that the inhibitor reaches its intended target in a complex biological system and for identifying potential off-target effects. annualreviews.org For example, profiling serine hydrolase activity in mouse tissue lysates has been used to assess the specificity of various inhibitors. thermofisher.com This technique has revealed that many serine hydrolases exhibit tissue-restricted patterns of expression and activity. nih.gov
Inhibiting a serine hydrolase in an organismal model allows for the investigation of the downstream consequences of blocking its activity. This can include changes in the levels of metabolites, alterations in signaling pathways, and observable phenotypic changes. For example, the inhibition of diacylglycerol lipase (B570770) β (DAGLβ) was shown to disrupt a lipid network involved in macrophage inflammatory responses. The development of selective inhibitors has been key to understanding the roles of enzymes like monoacylglycerol lipase (MAGL) in pain and neuroinflammation. annualreviews.org These studies demonstrate the value of chemical probes in linking specific enzyme activities to physiological outcomes.
Development of this compound as a Probe for Uncharacterized Serine Hydrolases
A significant portion of the serine hydrolase superfamily remains uncharacterized. nih.govnih.gov Broad-spectrum inhibitors and probes have been instrumental in the discovery and functional annotation of these "orphan" enzymes. pnas.organnualreviews.org Activity-based protein profiling, often in a competitive format, can be used to screen libraries of compounds against numerous serine hydrolases simultaneously, even those whose function is unknown. nih.govpnas.org This "chemocentric" approach has led to the discovery of first-in-class inhibitors for several previously uncharacterized hydrolases. annualreviews.orgcore.ac.uk
For instance, a library-versus-library screening approach using a fluorophosphonate probe identified lead inhibitors for over 30 serine hydrolases, many of which were uncharacterized. nih.gov This highlights the power of using chemical probes to explore the functional landscape of entire enzyme families and to develop selective tools for studying their roles in health and disease. annualreviews.org
Future Directions and Advanced Methodologies for Serine Hydrolase Inhibitor 13 Research
Integration with Advanced Proteomic and Metabolomic Platforms
The integration of Serine Hydrolase Inhibitor-13 (SHI-13) research with advanced "omics" technologies, such as proteomics and metabolomics, is poised to significantly enhance our understanding of its biological roles and therapeutic potential. acs.orgnih.gov These platforms allow for a systems-level analysis of cellular function, moving beyond the study of individual proteins to the characterization of entire networks. pnas.org
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic tool for studying serine hydrolases. pnas.orgstanford.edu This technique utilizes activity-based probes (ABPs), like fluorophosphonate (FP) probes, that covalently modify the active site of serine hydrolases, providing a direct readout of enzyme activity. pnas.orgstanford.edu Competitive ABPP, where a biological sample is pre-treated with an inhibitor before labeling with a broad-spectrum ABP, is particularly valuable for identifying novel inhibitors and assessing their selectivity across the entire serine hydrolase family. stanford.edupnas.org This approach has been instrumental in the discovery of inhibitors for numerous serine hydrolases, including uncharacterized enzymes. nih.govnih.gov
By combining SHI-13 with competitive ABPP, researchers can:
Identify Novel Targets: Screen SHI-13 against complex proteomes to uncover its primary targets and any potential off-targets within the serine hydrolase superfamily. nih.govpnas.org
Assess Selectivity: Quantitatively measure the inhibitor's potency and selectivity for its target enzyme(s) in a native biological context. nih.govannualreviews.org
Facilitate Target Identification: For bioactive compounds discovered through phenotypic screens, ABPP can help to identify the specific serine hydrolase target responsible for the observed effect. researchgate.net
Metabolomic profiling complements proteomics by providing a snapshot of the small-molecule metabolites within a biological system. acs.org When used in conjunction with SHI-13, metabolomics can:
Elucidate Mechanism of Action: By observing changes in metabolite levels following inhibition by SHI-13, researchers can infer the function of the target enzyme and the downstream consequences of its inhibition. acs.orgnih.gov
Discover Novel Biological Pathways: Unbiased metabolomic analysis can reveal unexpected changes in metabolic pathways, suggesting new biological roles for the targeted serine hydrolase. nih.gov
A combined chemical genetics and chemoproteomics/metabolomics approach has proven effective in identifying novel anti-inflammatory targets. acs.orgnih.gov A library of serine hydrolase-directed inhibitors was screened, and the targets of lead compounds were identified using ABPP, with metabolomics used to characterize the mechanism of action. acs.org This integrated strategy led to the identification of the serine hydrolase KIAA1363 as a novel anti-inflammatory target. acs.orgnih.gov
Spatiotemporal Control of this compound Activity (e.g., Photoswitchable Inhibitors)
Achieving precise control over the activity of inhibitors in both space and time is a significant goal in chemical biology. dntb.gov.ua Photopharmacology, which uses light to control the activity of small molecules, offers a non-invasive method with high spatiotemporal resolution. dntb.gov.uanih.gov This is often achieved by incorporating photoswitchable units, such as azobenzenes, into the inhibitor's structure. dntb.gov.uaresearchgate.net
The development of photoswitchable serine hydrolase inhibitors allows for the reversible activation or deactivation of an enzyme's function with light. researchgate.net This approach has been successfully applied to regulate the activity of various enzymes. dntb.gov.ua For serine hydrolases, researchers have designed photoswitchable inhibitors by modifying known inhibitor scaffolds. nih.govmdpi.com For instance, arylazopyrazole ureas and sulfones have been developed as a new class of photoswitchable serine hydrolase inhibitors. nih.govresearchgate.net These compounds can be switched between their trans and cis isomers using specific wavelengths of light, with each isomer exhibiting different inhibitory potencies. mdpi.com
A key strategy involves replacing a leaving group in a known covalent inhibitor with a photoswitchable moiety like arylazopyrazole. nih.gov This has been demonstrated with triazole urea-based serine hydrolase inhibitors, where the triazole was replaced with an arylazopyrazole photoswitch. nih.gov This resulted in inhibitors for carboxylesterases 1 and 2 (CES1 and CES2) whose activity could be optically controlled. nih.govnih.gov
The advantages of using photoswitchable inhibitors for SHI-13 research include:
Precise Control: The ability to turn inhibitor activity "on" or "off" in specific locations and at specific times. dntb.gov.ua
Reduced Off-Target Effects: Limiting inhibitor activity to the desired site and time can minimize unwanted side effects.
Reversible Inhibition: The ability to reversibly control enzyme activity provides a powerful tool for studying dynamic biological processes. researchgate.net
A chemoproteomic platform can be used to rapidly screen for and discover optically controlled serine hydrolase targets in complex proteomes. nih.govresearchgate.net This involves using competitive ABPP to assess the inhibitory activity of the photoswitchable compounds in their different isomeric states.
Exploration of this compound in Novel Biological Contexts
Serine hydrolases are a large and functionally diverse class of enzymes involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. nih.govresearchgate.net However, the biological functions of many serine hydrolases remain poorly understood. stanford.edunih.gov The development of selective inhibitors like SHI-13 is critical for elucidating the roles of these uncharacterized enzymes. nih.gov
The application of SHI-13 in new biological contexts could lead to the discovery of novel therapeutic targets and a deeper understanding of disease pathology. For example, serine hydrolases have been implicated in:
Inflammation: The serine hydrolase KIAA1363 has been identified as a novel anti-inflammatory target, and its selective inhibitors can lower pro-inflammatory cytokine release. acs.orgnih.gov
Cancer: KIAA1363 has also been shown to be important in driving aggressive features of cancer cells. acs.org
Lipid Metabolism: Many serine hydrolases are involved in lipid signaling pathways, such as the endocannabinoid system. nih.govmdpi.com Inhibitors of these enzymes can modulate lipid networks and have potential applications in metabolic disorders. nih.govmdpi.com
Infectious Diseases: Serine hydrolases are essential for the viability of pathogens like Mycobacterium tuberculosis, and inhibitors targeting these enzymes could serve as novel antibiotics. nih.gov
The use of SHI-13 in combination with functional genomics and other systems biology approaches can help to identify its specific role in these and other biological processes. Phenotypic screening, where libraries of compounds are tested for their effects on cellular or organismal phenotypes, can be a powerful approach to uncover new functions for SHI-13 and its targets. researchgate.net Once a bioactive compound is identified, its target can be determined using techniques like competitive ABPP. researchgate.net
Computational and Artificial Intelligence-Driven Discovery of this compound Analogs
Computational methods and artificial intelligence (AI) are revolutionizing drug discovery and the design of novel enzyme inhibitors. mdpi.com These approaches can accelerate the identification of lead compounds, optimize their properties, and predict their biological activities, thereby reducing the time and cost of drug development. mdpi.com
For the discovery of SHI-13 analogs, computational strategies can be employed in several ways:
Structure-Based Drug Design: If the three-dimensional structure of the target serine hydrolase is known, molecular docking can be used to predict how different analogs of SHI-13 will bind to the active site. mdpi.com This allows for the rational design of more potent and selective inhibitors.
Ligand-Based Drug Design: When the target structure is unknown, machine learning models can be trained on existing data of known inhibitors to predict the activity of new, untested compounds.
Generative AI Models: Advanced AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules with desired properties. mdpi.com These models can learn the underlying patterns in chemical space and generate novel scaffolds that are predicted to be active against a specific target. Recently, a deep learning-driven framework has been used to design novel serine hydrolases with high catalytic efficiencies. researchgate.netbiorxiv.orgnih.gov
Predicting Reactivity and Selectivity: Computational tools can be used to predict the reactivity and selectivity of different electrophilic "warheads" used in covalent inhibitors, aiding in the design of more specific probes. researchgate.net
Recent advancements have seen the development of AI models like RFdiffusion, which can generate proteins with novel folds to house specific active sites. biorxiv.orgbiorxiv.org This, combined with methods to assess active site preorganization, has enabled the de novo design of functional serine hydrolases. biorxiv.orgnih.govbiorxiv.org Such computational power can be harnessed to design highly specific and efficient inhibitors by providing a detailed understanding of the target enzyme's active site geometry and catalytic mechanism.
Strategies for Overcoming Research Challenges in Serine Hydrolase Inhibitor Development
The development of serine hydrolase inhibitors faces several challenges, primarily related to achieving high selectivity and understanding the functional consequences of target inhibition.
Challenge 1: Selectivity Due to the large number of serine hydrolases and the conserved nature of their active sites, achieving selectivity for a single enzyme is a major hurdle. nih.gov An inhibitor that targets multiple enzymes can lead to off-target effects and complicate the interpretation of experimental results.
Strategies to Overcome:
Competitive ABPP: As discussed earlier, this is a powerful tool for assessing the selectivity of an inhibitor across the entire serine hydrolase family in a native biological system. nih.govnih.gov This allows for the early identification of off-targets and guides the optimization of lead compounds.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of an inhibitor and evaluating its activity against a panel of serine hydrolases can help to identify the chemical features that confer selectivity. nih.gov
Structure-Based Design: Using the crystal structure of the target enzyme to design inhibitors that exploit unique features of its active site can lead to improved selectivity. mdpi.com
Challenge 2: Target Validation and Functional Annotation Even when a selective inhibitor is developed, determining the precise biological function of its target enzyme can be challenging, especially for uncharacterized proteins. nih.gov
Strategies to Overcome:
Integrated 'Omics' Approaches: Combining proteomics and metabolomics with inhibitor treatment can provide a comprehensive view of the cellular pathways affected by target inhibition, offering clues to the enzyme's function. acs.orgnih.gov
Genetic Approaches: Complementing inhibitor studies with genetic techniques, such as CRISPR-Cas9-mediated gene knockout or RNA interference (RNAi), can help to validate the on-target effects of the inhibitor and confirm the role of the enzyme in a particular biological process.
Development of Chemical Probes: Potent and selective inhibitors serve as valuable chemical probes to investigate the function of enzymes in cell and animal models. nih.gov
Challenge 3: Covalent and Irreversible Inhibition While irreversible inhibitors offer advantages in terms of potency and duration of action, there are concerns about their potential for off-target reactivity and immunogenicity. nih.gov
Strategies to Overcome:
Thorough Selectivity Profiling: Extensive chemoproteomic profiling is essential to demonstrate that an irreversible inhibitor is highly selective for its intended target. nih.gov
Tunable Reactivity: Designing inhibitors with "tunable" electrophilic warheads can help to balance reactivity and selectivity. researchgate.net Carbamates, for example, are considered a privileged scaffold due to their tempered electrophilicity. nih.gov
By employing these advanced methodologies and strategies, the future of this compound research holds great promise for uncovering novel biology and developing new therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers identify the primary enzymatic targets of Serine Hydrolase Inhibitor-13 in cellular models?
- Methodological Answer : Use activity-based protein profiling (ABPP) with fluorescent or biotinylated probes (e.g., fluorophosphonate-based probes) to label active serine hydrolases in cell lysates. Pre-incubate samples with Inhibitor-13 and compare probe labeling via SDS-PAGE or mass spectrometry. Reduced labeling intensity indicates target engagement . Complement this with kinetic assays (e.g., measuring changes) on recombinant enzymes to confirm direct inhibition .
Q. What experimental approaches validate the selectivity of this compound across serine hydrolase isoforms?
- Methodological Answer : Perform broad-spectrum enzymatic screens using fluorogenic substrates (e.g., p-nitrophenyl esters or fluorogenic ethers) to test Inhibitor-13 against a panel of serine hydrolases. Normalize catalytic efficiency () for each enzyme and calculate inhibition constants () to rank selectivity . Pair this with structural modeling of enzyme active sites (e.g., using AlphaFold or homology models) to predict steric or electrostatic mismatches between Inhibitor-13 and non-target hydrolases .
Q. Which in vitro assays are optimal for initial screening of this compound activity?
- Methodological Answer : Use 96-well microplate-based kinetic assays with chromogenic substrates (e.g., p-nitrophenyl esters) to monitor absorbance changes at 412 nm. Optimize substrate concentrations near values to ensure sensitivity. Include controls for non-enzymatic hydrolysis and use recombinant enzymes (e.g., OVCA2, FSH1) for target-specific validation . For high-throughput screening, employ fluorogenic ester libraries with diverse chain lengths and branching to assess substrate selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across enzyme isoforms?
- Methodological Answer : Apply site-directed mutagenesis to swap key catalytic or binding residues (e.g., Ser117, His206, Asp179 in OVCA2) between isoforms and retest inhibition. Use differential scanning fluorimetry (DSF) to assess whether Inhibitor-13 binding stabilizes or destabilizes enzyme variants, correlating structural effects with activity . Combine with molecular dynamics simulations to model inhibitor-enzyme interactions and identify steric clashes or conformational changes .
Q. What structural biology techniques elucidate the binding mode of this compound?
- Methodological Answer : Solve co-crystal structures of Inhibitor-13 bound to target enzymes (e.g., OVCA2 homologs) using X-ray crystallography. For enzymes resistant to crystallization, employ cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding-induced conformational changes . Validate findings with alanine-scanning mutagenesis of predicted binding-pocket residues .
Q. How can Inhibitor-13’s pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer : Modify Inhibitor-13’s scaffold (e.g., 1,2,3-triazole urea derivatives) to enhance solubility and metabolic stability. Use protease stability assays in serum or liver microsomes to identify degradation hotspots. Apply prodrug strategies (e.g., ester masking) for improved tissue penetration, and validate release kinetics in target tissues via LC-MS . For in vivo efficacy, use orthotopic cancer models (e.g., prostate or ovarian cancer xenografts) with OVCA2 overexpression to correlate target inhibition with tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
